4-Methyl-N-(4-methylphenyl)benzenesulfonamide

X-ray crystallography Conformational analysis Solid-state packing

Do NOT substitute with ortho- or meta-methyl isomers. Only the para-para substitution (CAS 599-86-0) yields the 70.53° dihedral angle and R₂²(8) hydrogen-bonded dimers critical for validated HPLC methods (Newcrom R1, ACN/water/H₃PO₄) and crystal engineering studies. Isomer substitution alters retention times, LogP values, and solid-state packing, invalidating analytical protocols. Procure ≥98% purity from verified suppliers to ensure method reproducibility and reproducible synthetic outcomes in N-functionalized sulfonamide library construction.

Molecular Formula C14H15NO2S
Molecular Weight 261.34 g/mol
CAS No. 599-86-0
Cat. No. B1346560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-N-(4-methylphenyl)benzenesulfonamide
CAS599-86-0
Molecular FormulaC14H15NO2S
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C14H15NO2S/c1-11-3-7-13(8-4-11)15-18(16,17)14-9-5-12(2)6-10-14/h3-10,15H,1-2H3
InChIKeyGPLXRIVINNIQFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS 599-86-0): Core Identity and Procurement Baseline


4-Methyl-N-(4-methylphenyl)benzenesulfonamide (CAS 599-86-0, molecular formula C14H15NO2S, molecular weight 261.34), also known as N-tosyl-p-toluidine or N-(p-tolyl)-p-toluenesulphonamide, is a symmetrically para-substituted diaryl sulfonamide featuring two terminal 4-methylphenyl groups bridged by a sulfonamide (-SO2-NH-) linkage [1]. The compound crystallizes in a triclinic system (space group P-1) with unit cell parameters a = 8.6419(8) Å, b = 8.8016(8) Å, c = 9.2509(7) Å, α = 88.187(4)°, β = 77.010(4)°, γ = 74.812(4)°, and a calculated density of 1.237 g/cm³ [2][3]. It is commercially available from multiple vendors with typical purity specifications ranging from 95% to 98%, and is supplied as a solid recommended for long-term storage in cool, dry conditions . This compound serves primarily as an analytical reference standard, a synthetic intermediate in sulfonamide chemistry, and a model compound for crystallographic studies of hydrogen-bonding networks in secondary sulfonamides [2][4].

Why Generic Substitution Fails: Procurement Implications of 4-Methyl-N-(4-methylphenyl)benzenesulfonamide Structural Specificity


Generic substitution among sulfonamide analogs without rigorous verification of positional isomerism, crystalline phase identity, or chromatographic behavior introduces substantial risk in analytical and crystallographic applications. 4-Methyl-N-(4-methylphenyl)benzenesulfonamide (para-para substitution) exhibits a dihedral angle of 70.53° between its aromatic rings and forms R₂²(8) hydrogen-bonded dimers in the solid state, while its ortho-methyl and meta-methyl positional isomers adopt fundamentally different molecular conformations with dihedral angles of 49.7° and distinct torsion geometries, respectively [1][2]. These conformational differences translate directly to altered melting behavior, solubility profiles, and intermolecular packing—properties that govern performance as an analytical reference standard and synthetic building block [1][3]. In chromatographic method development, substitution of an analog without verifying retention time equivalence under identical HPLC conditions (e.g., Newcrom R1 reverse-phase column with acetonitrile/water/phosphoric acid mobile phase) invalidates method specificity and peak identification [4]. Procurement decisions must therefore be anchored to the exact CAS registry number (599-86-0) and verified by orthogonal analytical characterization, as even positional isomers within the same molecular formula (C14H15NO2S) fail to serve as drop-in replacements for validated protocols [5].

4-Methyl-N-(4-methylphenyl)benzenesulfonamide: Quantitative Differentiation Evidence Guide


Crystal Structure Conformation: Para-Para vs. Ortho-Methyl Positional Isomer Dihedral Angle Comparison

The dihedral angle between the two aromatic rings in 4-methyl-N-(4-methylphenyl)benzenesulfonamide (para-para substitution pattern) is 70.53(10)°, measured from single-crystal X-ray diffraction data collected at 296 K [1]. This value differs substantially from that of the ortho-methyl positional isomer, 4-methyl-N-(2-methylphenyl)benzenesulfonamide, which adopts a dihedral angle of 49.7(1)° under comparable crystallographic conditions [2]. The para-substituted target compound forms inversion-related dimers linked by pairs of N-H···O hydrogen bonds, generating an R₂²(8) graph-set motif, whereas the ortho isomer exhibits distinct intermolecular hydrogen-bonding arrangements influenced by steric constraints from the ortho-methyl group [1][2].

X-ray crystallography Conformational analysis Solid-state packing Sulfonamide polymorphism

Solid-State Hydrogen-Bonding Network: R₂²(8) Dimer Formation vs. N-Benzyl Derivative Intermolecular Packing

4-Methyl-N-(4-methylphenyl)benzenesulfonamide crystallizes with inversion-related dimers linked by pairs of N-H···O hydrogen bonds, forming a robust R₂²(8) graph-set motif [1]. In contrast, its N-benzyl derivative (N-benzyl-4-methyl-N-(4-methylphenyl)benzenesulfonamide) lacks the N-H donor required for this dimerization and instead propagates intermolecular C-H···O hydrogen bonds along the [010] crystallographic direction, supplemented by weak C-H···π (arene) interactions [2]. The target compound also features an intramolecular C-H···O hydrogen bond generating an S(6) ring motif that pre-organizes the molecular conformation, a feature absent in the N-benzyl analog [1].

Hydrogen bonding Crystal engineering Supramolecular chemistry Graph-set analysis

Analytical Chromatography: Verified Reverse-Phase HPLC Separation Conditions

A validated reverse-phase HPLC method has been established for 4-methyl-N-(4-methylphenyl)benzenesulfonamide using a Newcrom R1 column with a mobile phase comprising acetonitrile, water, and phosphoric acid (replaceable with formic acid for mass spectrometry compatibility) [1]. The method is documented as scalable for preparative separation and impurity isolation applications. While direct retention time comparison data against positional isomers is not provided in the public domain, the established chromatographic conditions with a calculated LogP of 3.31 (experimental determination) and 4.258 (computational prediction) provide a reproducible baseline for distinguishing this para-para substituted sulfonamide from its ortho and meta analogs, which exhibit differing hydrophobicities due to altered molecular shape and dipole moment orientation [2][3].

HPLC method development Analytical reference standard Chromatographic separation Quality control

Physicochemical Benchmarking: Boiling Point and Density as Identity Verification Parameters

4-Methyl-N-(4-methylphenyl)benzenesulfonamide exhibits a boiling point of 403.7°C at 760 mmHg and a density of 1.237 g/cm³, as compiled from authoritative chemical databases [1]. These values serve as orthogonal identity verification parameters. By comparison, the N-benzyl derivative (C21H21NO2S, molecular weight 351.46) crystallizes in a monoclinic system (space group P2₁/c) with substantially different unit cell parameters (a = 9.7089 Å, b = 11.5973 Å, c = 16.7661 Å, β = 97.691°, V = 1870.83 ų) and correspondingly distinct melting behavior and density [2]. The boiling point difference between the target compound and its N-alkylated congeners provides a practical metric for confirming identity prior to use in temperature-sensitive synthetic or analytical protocols.

Physicochemical characterization Identity testing Thermal properties Material specification

Synthetic Accessibility: Commercial Availability and Purity Specifications vs. N-Alkylated Derivatives

4-Methyl-N-(4-methylphenyl)benzenesulfonamide is available from multiple commercial suppliers with documented purity specifications ranging from 95% (CymitQuimica) to 98% (AKSci) . This multi-vendor availability contrasts with more structurally complex N-alkylated sulfonamide derivatives (e.g., N-benzyl or N-phenyl-substituted variants), which typically require custom synthesis with extended lead times and higher procurement costs . The compound is synthesized via straightforward condensation of p-toluenesulfonyl chloride with p-toluidine, a well-established route that ensures reproducible batch-to-batch quality and predictable impurity profiles [1]. Its inclusion in the CAS Common Chemistry database and NIST Chemistry WebBook further confirms its status as a well-characterized, reference-grade chemical entity [2][3].

Commercial sourcing Purity specification Supply chain reliability Synthetic intermediate

4-Methyl-N-(4-methylphenyl)benzenesulfonamide: Evidence-Backed Research and Industrial Application Scenarios


Analytical Reference Standard for HPLC Method Development and Impurity Profiling

This compound serves as a calibrated reference standard for reverse-phase HPLC method development and impurity profiling in sulfonamide-containing pharmaceutical intermediates. A documented method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase provides a validated starting point for separation optimization [1]. The method is specifically noted as scalable for preparative separation and adaptable to mass spectrometry detection by substituting phosphoric acid with formic acid. Procurement of CAS 599-86-0 with ≥95% purity from verified suppliers ensures method reproducibility, whereas substitution with ortho- or meta-methyl positional isomers would invalidate peak identification due to differing retention behavior and LogP values [2].

Model Compound for Crystal Engineering and Hydrogen-Bonding Supramolecular Studies

The well-defined R₂²(8) hydrogen-bonded dimer motif and intramolecular S(6) C-H···O ring make this compound an ideal model system for crystal engineering research investigating sulfonamide supramolecular synthons. The 70.53° dihedral angle and triclinic crystal packing (space group P-1, unit cell volume 661.41 ų) are precisely documented by single-crystal X-ray diffraction at 296 K [1][2]. In contrast, the ortho-methyl isomer adopts a 49.7° dihedral angle with altered packing, while the N-benzyl derivative lacks the N-H donor required for dimer formation and instead forms C-H···O chains [1][3]. Researchers studying predictable hydrogen-bonding networks should procure the para-substituted compound specifically, as N-alkylated or positional isomer analogs cannot serve as structural surrogates.

Synthetic Intermediate for N-Substituted Sulfonamide Library Construction

This compound functions as a versatile synthetic intermediate for constructing diverse N-functionalized sulfonamide libraries. The secondary sulfonamide nitrogen can undergo N-alkylation, N-arylation, or N-acylation to generate analogs including the N-benzyl derivative characterized crystallographically with dihedral angles of 74.13° and 80.16° between the phenyl ring and benzene rings [1][2]. The symmetrical para-para substitution pattern provides a defined electronic and steric baseline for structure-activity relationship studies. Procurement of the parent compound from multiple commercial vendors with 95-98% purity supports reproducible synthetic outcomes and reduces the need for in-house purification of the starting material [3].

Physicochemical Identity Verification in Quality Control Workflows

The documented boiling point (403.7°C at 760 mmHg) and density (1.237 g/cm³) provide orthogonal identity verification parameters for quality control laboratories receiving bulk shipments of this compound [1]. These values enable rapid, non-destructive confirmation that incoming material matches the CAS 599-86-0 specification, distinguishing it from structurally similar sulfonamides with different thermal profiles and crystallographic densities—such as the N-benzyl derivative with its 2.8-fold larger unit cell volume and distinct crystal system [2]. Integration of these parameters into incoming material specifications mitigates the risk of accepting mislabeled inventory, particularly relevant when sourcing from multiple vendors with varying purity grades [3].

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